molecular formula C23H28N6O8 B064904 Cbz-Valine-monoformate ganciclovir CAS No. 194159-19-8

Cbz-Valine-monoformate ganciclovir

Cat. No.: B064904
CAS No.: 194159-19-8
M. Wt: 516.5 g/mol
InChI Key: RWLMWNQXVPPEDD-DJNXLDHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Valine-monoformate ganciclovir is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections

Preparation Methods

The preparation of Cbz-Valine-monoformate ganciclovir involves several steps. One method includes the following steps :

    Starting Materials: Ganciclovir, a solvent (e.g., DMF), DCC, DMAP, and Cbz-L-valine.

    Reaction Conditions: The reaction is carried out at room temperature with stirring, followed by the addition of water, stirring, and suction filtration.

    Purification: The filtrate is concentrated to dryness, and the reactant is added for heating reflux. After cooling, an alkaline solution is added dropwise, and filter pressing is performed to obtain the crude product.

    Final Product: The crude product is further purified to obtain the pure this compound with a purity of 98% or above.

Chemical Reactions Analysis

Cbz-Valine-monoformate ganciclovir undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cbz-Valine-monoformate ganciclovir is compared with other similar compounds, such as:

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-formyloxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O8/c1-14(2)17(26-23(33)36-8-15-6-4-3-5-7-15)21(32)35-10-16(9-34-13-30)37-12-29-11-25-18-19(29)27-22(24)28-20(18)31/h3-7,11,13-14,16-17H,8-10,12H2,1-2H3,(H,26,33)(H3,24,27,28,31)/t16?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLMWNQXVPPEDD-DJNXLDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433036
Record name CTK4E1455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194159-19-8
Record name CTK4E1455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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